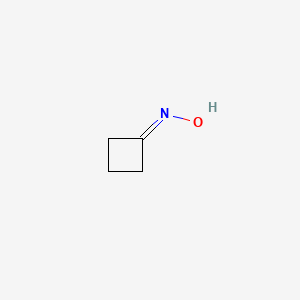

Cyclobutanone oxime

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclobutylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYCXDWUKJSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338059 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-05-6 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutanone oxime can be synthesized through the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Three-Component Reactions with Sulfur Dioxide

Cyclobutanone oxime esters participate in metal-free, three-component reactions with DABCO·(SO₂)₂ and N-alkyl-N-methacryloyl benzamides. This process yields sulfonyl-containing isoquinoline-1,3-(2H,4H)-diones (60-85% yields) through a radical cascade involving:

-

β-Scission of iminyl radicals

-

Sulfur dioxide insertion to form sulfonyl radicals

| Reactants | Products | Conditions | Yield (%) |

|---|---|---|---|

| This compound ester, DABCO·(SO₂)₂, N-methacryloyl benzamide | Isoquinoline-dione derivatives | TBHP (70°C), 12 hr | 60-85 |

Radical-Mediated Ring-Opening and Functionalization

Cyclobutanone oximes undergo iminyl radical-triggered C–C bond cleavage, generating stable cyanoalkyl radicals that react with diverse reagents :

Key Pathways:

-

SO₂ Trapping : Forms sulfonyl radicals for subsequent cyclization

-

CO Incorporation : Generates acyl radicals for ketone synthesis

-

O₂ Utilization : Produces alkoxy radicals for oxygenation

| Radical Intermediate | Trapping Agent | Final Product Type |

|---|---|---|

| Cyanoalkyl radical (- C(CN)R) | SO₂ | Sulfones |

| Cyanoalkyl radical | CO | Ketones |

| Cyanoalkyl radical | O₂ | Alcohols/Ethers |

Transition-Metal Catalyzed Transformations

Copper-catalyzed reactions enable intramolecular reconstruction:

Example Reaction:

this compound esters → 3,4-dihydronaphthalene-2-carbonitriles

-

Catalyst : Cu(OAc)₂ (5 mol%)

-

Conditions : 80°C, 24 hr (thermal) or visible light (room temp)

Mechanistic Features:

-

Single-electron transfer (SET) initiates iminyl radical formation

-

Selective C–C bond cleavage (3.4 kcal/mol activation barrier)

-

Radical recombination with aromatic systems

Recent Methodological Advances

Dual C–C Bond Cleavage Systems

Simultaneous activation of methylenecyclopropanes (MCPs) and cyclobutanone oximes under visible light:

-

Catalyst : [Ru(bpy)₃]²⁺

-

Key Step : Sequential radical generation → sulfonylation → cyclization

Photoredox Applications

-

Visible-light-driven protocols reduce thermal requirements

-

Enhanced functional group tolerance (esters, halides, heterocycles)

This evolving chemistry demonstrates this compound's unique capacity to generate synthetically valuable radicals through predictable bond cleavage patterns. Current research focuses on enantioselective variants and pharmaceutical applications of the resulting sulfone/cyano-containing architectures.

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Compounds

Cyclobutanone oxime as a building block

this compound serves as an important intermediate in the synthesis of various functionalized compounds. Its unique structure allows for diverse transformations, including ring-opening reactions and coupling processes. For instance, it has been utilized in the synthesis of aliphatic nitriles through SO₂F₂-mediated ring-opening cross-coupling with alkenes, leading to the generation of cyanoalkyl radicals that can participate in further reactions .

Reactivity in C–C Bond Formation

Recent studies have demonstrated that this compound esters can undergo C(sp³)–C coupling reactions, which are essential for constructing complex molecular architectures. This method has been shown to effectively incorporate cyanoalkyl moieties into various target molecules . The reaction mechanisms often involve radical intermediates, highlighting the compound's utility in radical chemistry .

Pest Control Applications

This compound carbamates

Research has indicated that this compound derivatives can be transformed into carbamates that exhibit insecticidal properties. These compounds have been investigated for their potential use in pest control, showcasing their effectiveness against a range of agricultural pests . The synthesis of these carbamates is facilitated by the reactivity of the oxime functional group, allowing for tailored modifications to enhance biological activity.

Materials Science

Dynamic Materials and Biocatalysis

The unique properties of this compound derivatives have made them valuable in materials science. Their ability to undergo N–O bond fragmentation and cycloadditions has led to applications in creating dynamic materials and energetic compounds . Additionally, cyclobutanone oximes have been explored for biocatalytic reductions, offering a green chemistry approach to synthesizing amines and other nitrogen-containing compounds .

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound derivatives are being studied for their potential as drug candidates. Their structural features allow for modifications that can enhance pharmacological properties. For example, the introduction of various substituents on the cyclobutanone core can lead to compounds with improved efficacy against specific biological targets . The versatility of cyclobutanone oximes as synthetic intermediates makes them attractive for developing new therapeutic agents.

Case Studies

Wirkmechanismus

The mechanism of action of cyclobutanone oxime involves the formation of iminyl radicals through C–C bond cleavage. These radicals can undergo various transformations, including capturing sulfur dioxide, carbon monoxide, or oxygen to form cyanoalkylsulfonyl, cyanoalkylcarbonyl, or cyanoalkoxyl radicals. These intermediates further participate in subsequent reactions, leading to the formation of diverse products .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Profiles

Cyclobutanone oxime is compared with larger cyclic oxime esters (e.g., cyclopentanone and cyclohexanone oximes) and heterocyclic analogs (e.g., oxetan-3-one and azetidinone oximes). Key differences arise from ring strain, bond cleavage efficiency, and functional group tolerance:

Substituent Effects

Substituents on the cyclobutanone ring modulate reactivity. For instance:

- Electron-Withdrawing Groups (e.g., -CN, -SO2Ar): Enhance radical stability and shift hydrate equilibrium, improving enzymatic inhibition .

- Aryl/Chlorophenyl Groups (e.g., 3-(3-chlorophenyl)cyclobutanone): Increase steric bulk and electronic diversity, expanding substrate scope in cross-coupling .

Mechanistic Insights

This compound’s reactivity stems from its strained ring, which lowers the activation energy for C–C bond cleavage. Radical intermediates generated via SET processes (e.g., Cu/Ni catalysis or photoredox) participate in diverse transformations, such as carbonylative coupling with vinylborons or cyanoalkylation of heteroaromatics . In contrast, larger rings require external oxidants or prolonged reaction times due to reduced strain .

Biologische Aktivität

Cyclobutanone oxime, a cyclic oxime derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the formula , is derived from cyclobutanone and is known for its reactivity and versatility in organic synthesis. Recent studies have highlighted its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance, a study reported that certain oxime esters derived from cyclobutanone showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been explored in several studies. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. One study indicated that this compound derivatives could reduce inflammation markers in vitro, making them candidates for further development as anti-inflammatory agents .

Anticancer Activity

Recent research has also focused on the anticancer properties of this compound and its derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential . A detailed analysis of several derivatives revealed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values below 10 µM against specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Research indicates that modifications to the oxime functional group can significantly influence biological efficacy. For example, the introduction of various substituents on the cyclobutane ring has been shown to enhance antimicrobial and anticancer activities .

| Derivative | Biological Activity | IC50/ MIC |

|---|---|---|

| This compound ester A | Antimicrobial | 15 µg/mL |

| This compound ester B | Anticancer (breast cancer) | 8 µM |

| This compound ester C | Anti-inflammatory | Reduced TNF-α levels |

Case Study 1: Antimicrobial Efficacy

A study conducted by Liu et al. evaluated the antimicrobial efficacy of various this compound esters against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anti-Cancer Mechanism

In a separate investigation, researchers assessed the anticancer properties of a specific this compound derivative on human colon carcinoma cells (HT-29). The study found that treatment with this derivative led to a significant reduction in cell viability, attributed to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the established methods for synthesizing cyclobutanone oxime esters, and how can their purity be ensured?

this compound esters are typically synthesized via acylation of cyclobutanone oximes with acyl chlorides or anhydrides. A common protocol involves reacting cyclobutanone with hydroxylamine to form the oxime, followed by esterification under basic conditions (e.g., using triethylamine). Flash column chromatography (petroleum ether:EtOAc = 5:1, v/v) is employed for purification . For reproducibility, ensure strict control of reaction stoichiometry and temperature. Purity is validated via NMR (400 MHz, CDCl) and comparison to literature data .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound derivatives?

Key techniques include:

- and NMR : To confirm substitution patterns and ester group integration .

- Far-infrared spectroscopy : Identifies ring-strain-induced vibrational modes (e.g., Q branches at 35–85 cm for cyclobutanone) to infer planarity and structural distortions .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.

Q. How does ring strain in this compound esters influence their reactivity in basic transformations?

The four-membered ring’s high angular strain (≈26 kcal/mol) facilitates C–C bond cleavage under thermal, photoredox, or transition metal-catalyzed conditions. This strain drives regioselective ring-opening reactions, enabling cyanoalkyl radical generation for cross-couplings or additions .

Advanced Research Questions

Q. What mechanistic evidence supports radical intermediates in this compound ester transformations?

Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy confirm the involvement of cyanoalkyl radicals. For example, copper-catalyzed reactions with terminal alkynes proceed via single-electron transfer (SET) from copper acetylides to oxime esters, generating radicals that undergo C(sp)–C(sp) coupling . Kinetic isotope effects (KIEs) further distinguish radical pathways from polar mechanisms .

Q. How do catalytic systems (e.g., Ni vs. Cu) affect selectivity in C–C bond functionalization of this compound esters?

- Nickel catalysis : Favors C–H cyanoalkylation of heteroaromatic N-oxides via β-hydride elimination suppression, likely through Ni/Ni redox cycles .

- Copper catalysis : Promotes radical-mediated pathways under visible light, enabling alkynylation or acylative cross-couplings . Substituent electronic effects (e.g., electron-withdrawing groups on oxime esters) modulate metal coordination and selectivity .

Q. What strategies resolve contradictions in reported reaction yields for substituted this compound esters?

Discrepancies often arise from steric/electronic effects of substituents. For example:

Q. How can computational modeling elucidate the ring-opening dynamics of this compound esters?

Density functional theory (DFT) calculations analyze transition states for C–C bond cleavage. For instance, the energy barrier for ring-opening decreases by 8–12 kcal/mol under photoredox conditions versus thermal activation. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCMs) .

Q. What methodologies identify and characterize byproducts in complex reactions involving this compound esters?

- GC-MS/HPLC : Detects low-abundance byproducts (e.g., nitriles or ketones from over-oxidation).

- In situ IR spectroscopy : Monitors intermediates in real-time, such as iminyl radicals during photoredox reactions .

- Isotopic labeling : -labeled oxime esters trace carbon migration pathways .

Methodological Guidelines

Q. How to design experiments for reproducibility in this compound ester synthesis?

- Detailed protocols : Specify solvent purity, catalyst loading, and inert atmosphere requirements .

- Supporting Information : Include crystallographic data, NMR spectra, and chromatograms per IUPAC guidelines .

- Control experiments : Compare results with known compounds (e.g., 2a-2q in ) to validate identity .

Q. What statistical approaches analyze substituent effects on reaction outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.